

Technical Guide: Properties and Applications of Methyl nicotinate-d4 (CAS 345909-99-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nicotinate-d4*

Cat. No.: *B1433914*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate-d4 is the deuterated analog of methyl nicotinate, the methyl ester of nicotinic acid (niacin or Vitamin B3). With the CAS number 345909-99-1, this isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. The incorporation of four deuterium atoms into the pyridine ring provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of methyl nicotinate and related compounds in complex biological matrices.[\[1\]](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl nicotinate-d4**, its synthesis, biological activity, and detailed experimental protocols for its application.

Physicochemical Properties

The physicochemical properties of **Methyl nicotinate-d4** are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

Table 1: General Properties of **Methyl nicotinate-d4**

Property	Value	Source
CAS Number	345909-99-1	-
Molecular Formula	C ₇ H ₃ D ₄ NO ₂	[2]
Molecular Weight	141.16 g/mol	[3]
IUPAC Name	methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate	[2]
Appearance	White solid	[3]
Purity	Typically ≥98 atom % D	[3]

Table 2: Physicochemical Data of Methyl nicotinate (CAS 93-60-7) (as a proxy for the d4 analog)

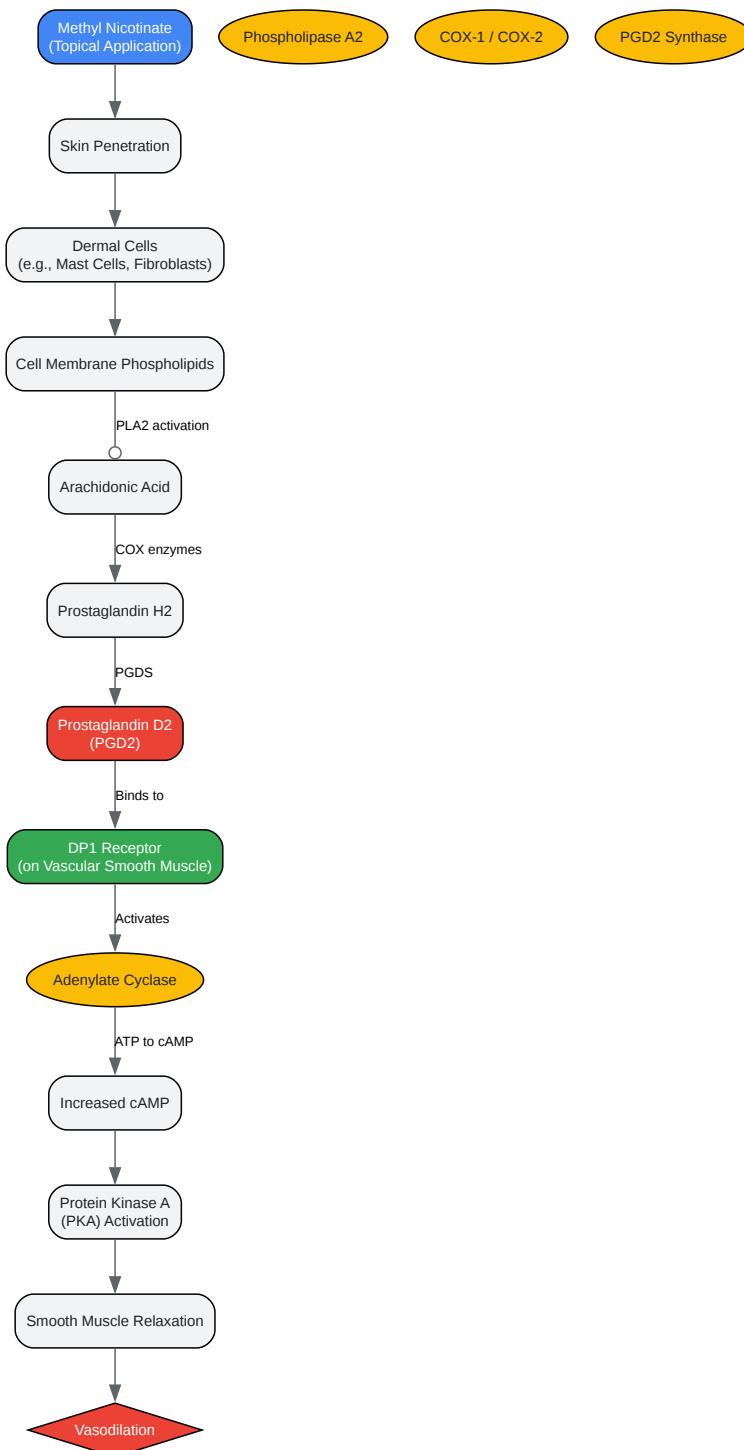
Property	Value	Source
Melting Point	39-43 °C	[4] [5]
Boiling Point	209 °C at 760 mmHg	[4] [5]
Solubility	Soluble in water (47.6 mg/mL at 20 °C), ethanol, and benzene.	[4] [6]
pKa	3.24 (strongest basic)	-
LogP	0.8	[4]

Synthesis

The synthesis of **Methyl nicotinate-d4** involves the deuteration of the pyridine ring of a suitable precursor, followed by esterification. While specific protocols for 345909-99-1 are proprietary, a general synthetic approach can be inferred from established methods for deuterium labeling of pyridine derivatives.

One plausible method involves a hydrogen-deuterium exchange reaction on the pyridine ring. This can be achieved by treating a pyridine precursor with a deuterium source, such as D₂O, in the presence of a catalyst under elevated temperatures. Another approach is through ring-opening and ring-closing reactions of the pyridine moiety, which can allow for the incorporation of deuterium at specific positions.^[7]

Biological Activity and Mechanism of Action

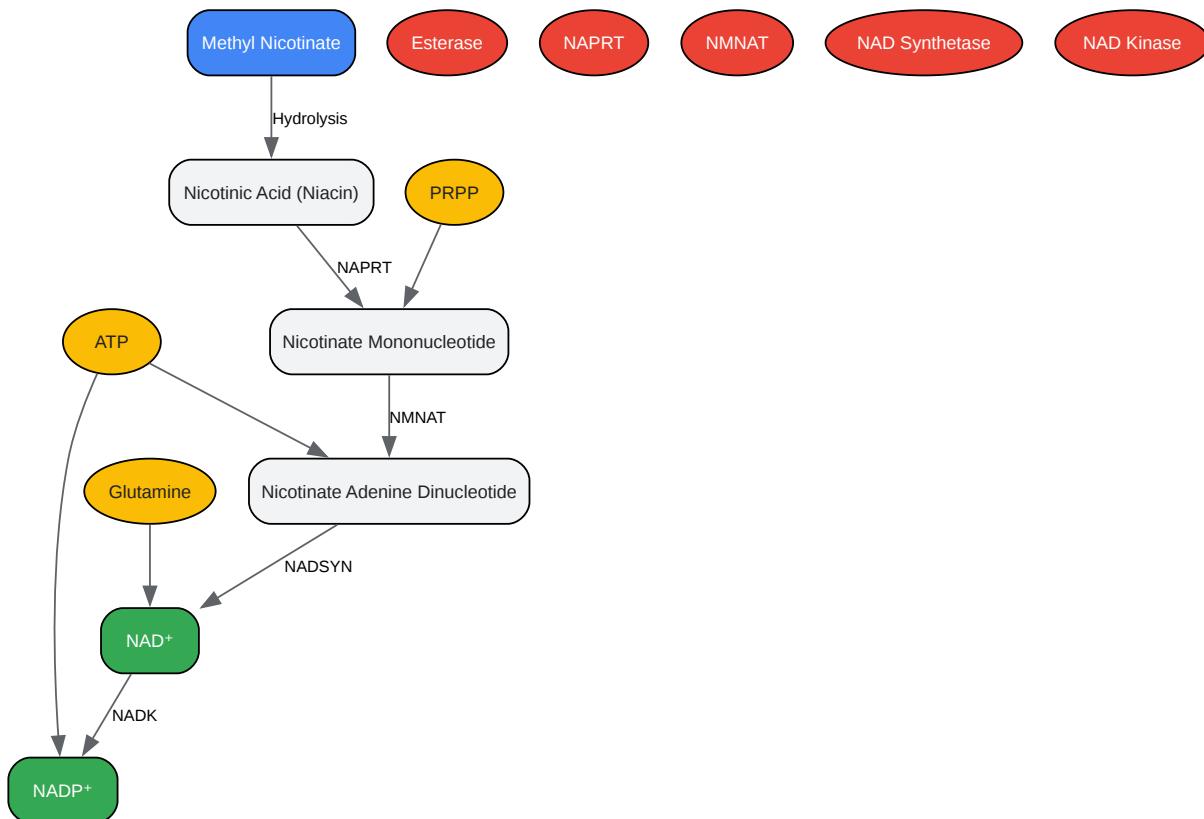

The biological activity of **Methyl nicotinate-d4** is considered identical to that of methyl nicotinate. When applied topically, methyl nicotinate acts as a rubefacient, causing localized vasodilation and a sensation of warmth.^[1] This effect is utilized in over-the-counter topical preparations for the relief of muscle and joint pain.

The primary mechanism of action for this vasodilation is believed to be mediated by the release of prostaglandin D₂ (PGD₂).^[8] Topically applied methyl nicotinate penetrates the skin and stimulates the release of PGD₂ from dermal cells. PGD₂ then acts on its receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.^[9]

Signaling Pathways

Prostaglandin D2-Mediated Vasodilation

The topical application of methyl nicotinate initiates a signaling cascade that results in localized vasodilation. The key steps are the release of arachidonic acid from the cell membrane, its conversion to PGD₂ by cyclooxygenase (COX) and PGD₂ synthase, and the subsequent activation of the DP1 receptor, leading to an increase in intracellular cAMP and smooth muscle relaxation.



[Click to download full resolution via product page](#)

Prostaglandin D2-mediated vasodilation pathway initiated by methyl nicotinate.

Nicotinic Acid Metabolic Pathway

As an ester of nicotinic acid, methyl nicotinate is hydrolyzed in the body to nicotinic acid (niacin). Niacin is a crucial precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD^+) and nicotinamide adenine dinucleotide phosphate (NADP^+), which are essential for numerous metabolic redox reactions.[10][11]

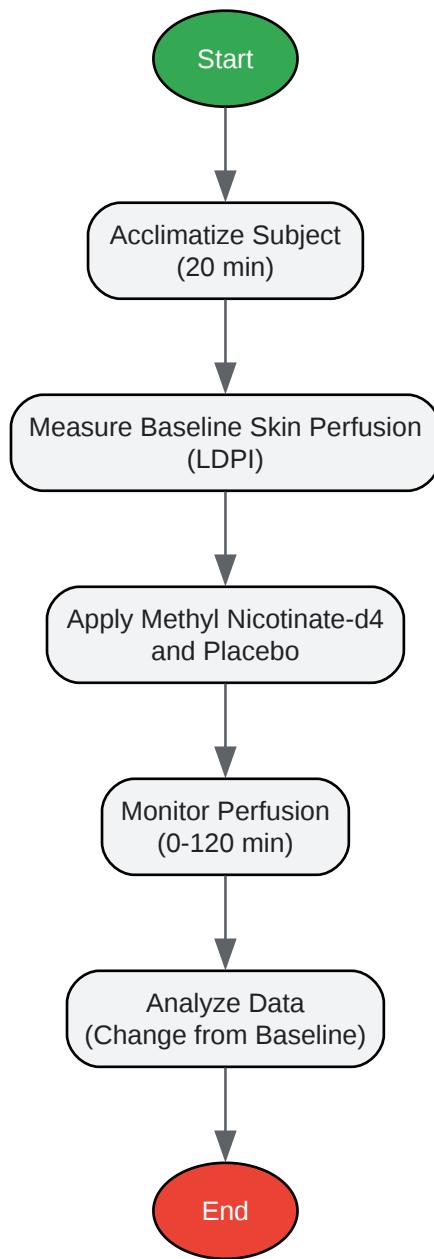
[Click to download full resolution via product page](#)

Metabolic pathway of nicotinic acid to NAD^+ and NADP^+ .

Experimental Protocols

Protocol for Assessing Skin Vasodilation

This protocol describes a non-invasive method to measure the microvascular response to topically applied **Methyl nicotinate-d4** using Laser Doppler Perfusion Imaging (LDPI).


Objective: To quantify the vasodilatory effect of **Methyl nicotinate-d4** on the skin.

Materials:

- **Methyl nicotinate-d4** solution (e.g., 1% in a suitable vehicle like ethanol or a cream base)
- Placebo control (vehicle only)
- Laser Doppler Perfusion Imaging (LDPI) system
- Applicator rings or chambers
- Syringes for application
- Healthy human volunteers

Procedure:

- Subject Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20 minutes to allow skin blood flow to stabilize.
- Baseline Measurement: Define two test areas on the volar forearm of each subject. Measure the baseline skin perfusion in both areas using the LDPI system.
- Application: Apply an applicator ring to each test area. In one area, apply a defined volume (e.g., 100 µL) of the **Methyl nicotinate-d4** solution. In the other area, apply the same volume of the placebo control.
- Perfusion Monitoring: Immediately after application, begin continuous or periodic monitoring of skin perfusion in both areas using the LDPI system. Measurements should be taken at regular intervals (e.g., every 5 minutes) for up to 2 hours.
- Data Analysis: Calculate the change in perfusion from baseline at each time point for both the treated and placebo sites. The data can be expressed as a percentage increase in blood flow.

[Click to download full resolution via product page](#)

Experimental workflow for assessing skin vasodilation.

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general procedure for using **Methyl nicotinate-d4** as an internal standard for the quantification of methyl nicotinate in a biological sample (e.g., plasma).

Objective: To accurately quantify the concentration of methyl nicotinate in a plasma sample.

Materials:

- **Methyl nicotinate-d4** (internal standard, IS) stock solution of a known concentration
- Methyl nicotinate (analyte) for calibration standards
- Plasma sample
- Protein precipitation solvent (e.g., acetonitrile)
- LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

- Sample Preparation:
 - To a 100 μ L aliquot of the plasma sample, add a small, precise volume (e.g., 10 μ L) of the **Methyl nicotinate-d4** internal standard stock solution.
 - Vortex briefly to mix.
 - Add a protein precipitation solvent (e.g., 300 μ L of cold acetonitrile).
 - Vortex thoroughly to precipitate proteins.
 - Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards by spiking known concentrations of methyl nicotinate into blank plasma.
 - Process these standards in the same manner as the unknown samples, including the addition of the internal standard.

- LC-MS/MS Analysis:
 - Inject the prepared samples and calibration standards onto the LC-MS/MS system.
 - Monitor the specific mass transitions for both methyl nicotinate and **Methyl nicotinate-d4**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of methyl nicotinate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Methyl nicotinate and its deuterated analog are considered irritants.[\[12\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Methyl nicotinate-d4 (CAS 345909-99-1) is a stable, isotopically labeled compound that is an indispensable tool for researchers in pharmacology, dermatology, and analytical chemistry. Its primary application as an internal standard ensures the accuracy and reliability of quantitative analyses. Furthermore, its identical biological activity to methyl nicotinate allows for its use in studies investigating the mechanisms of vasodilation and percutaneous absorption. The information and protocols provided in this guide are intended to support the effective and safe use of this compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 3. Methyl Nicotinate-2,4,5,6-d4 | CymitQuimica [cymitquimica.com]
- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Nicotinate [drugfuture.com]
- 6. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. What is the mechanism of Niacin? [synapse.patsnap.com]
- 12. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Technical Guide: Properties and Applications of Methyl nicotinate-d4 (CAS 345909-99-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433914#cas-number-345909-99-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com